(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone
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Description
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C28H30N2O6 and its molecular weight is 490.556. The purity is usually 95%.
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Scientific Research Applications
Alkaloid Derivation and Potential Applications
A study by Pudjiastuti et al. (2010) explored the derivation of new benzylisoquinoline alkaloids from Beilschmiedia brevipes, revealing the potential for similar compounds, such as the one , in drug discovery and natural product chemistry Pudjiastuti et al., 2010.
Synthesis Techniques and Chemical Properties
Research by Coşkun and Tuncman (2006) involved synthesizing similar tetrahydroisoquinolines, highlighting the synthetic pathways that could apply to the compound of interest Coşkun & Tuncman, 2006. This study provides insight into the methodologies for creating and manipulating related chemical structures.
Therapeutic and Biological Applications
A paper by Bonilla-Castañeda et al. (2022) discusses the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, similar in structure to the compound , and their potential therapeutic applications such as anticancer, antibacterial, and immunomodulatory effects Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022.
Tumor-Specific Cytotoxicity in Cancer Research
Hatano et al. (2009) explored the cytotoxicity of similar tetrahydroisoquinoline derivatives in cancer cell lines, suggesting the potential for the compound in targeted cancer therapies Hatano et al., 2009.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-18(2)19-8-10-23(11-9-19)36-17-25-24-16-27(35-4)26(34-3)15-20(24)12-13-29(25)28(31)21-6-5-7-22(14-21)30(32)33/h5-11,14-16,18,25H,12-13,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRWDKDGRXUHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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